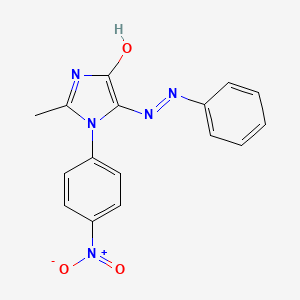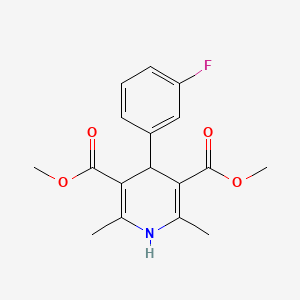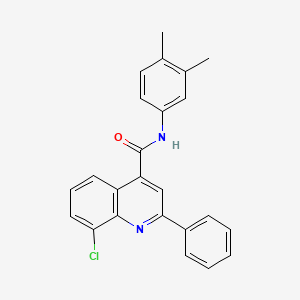![molecular formula C19H12O4 B11523483 (9Z)-9-Benzylidene-4-methyl-2H-furo[2,3-H]chromene-2,8(9H)-dione](/img/structure/B11523483.png)
(9Z)-9-Benzylidene-4-methyl-2H-furo[2,3-H]chromene-2,8(9H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9Z)-4-METHYL-9-(PHENYLMETHYLIDENE)-2H,8H,9H-FURO[2,3-H]CHROMENE-2,8-DIONE is a complex organic compound known for its unique chemical structure and potential applications in various fields of science. This compound belongs to the class of furochromenes, which are characterized by a fused furan and chromene ring system. The presence of a phenylmethylidene group and a methyl group further enhances its chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z)-4-METHYL-9-(PHENYLMETHYLIDENE)-2H,8H,9H-FURO[2,3-H]CHROMENE-2,8-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with furochromene derivatives under controlled conditions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol to facilitate the reaction. The reaction temperature and time are crucial parameters that need to be optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Purification steps, such as recrystallization or chromatography, are employed to isolate the pure compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(9Z)-4-METHYL-9-(PHENYLMETHYLIDENE)-2H,8H,9H-FURO[2,3-H]CHROMENE-2,8-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the furochromene ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(9Z)-4-METHYL-9-(PHENYLMETHYLIDENE)-2H,8H,9H-FURO[2,3-H]CHROMENE-2,8-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of (9Z)-4-METHYL-9-(PHENYLMETHYLIDENE)-2H,8H,9H-FURO[2,3-H]CHROMENE-2,8-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-METHYL-9-(PHENYLMETHYLIDENE)-2H,8H,9H-FURO[2,3-H]CHROMENE-2,8-DIONE: Lacks the (9Z) configuration, which may affect its reactivity and biological activity.
4-METHYL-9-(PHENYLMETHYLIDENE)-2H,8H,9H-FURO[2,3-H]CHROMENE-2,8-DIONE: Similar structure but different substituents on the furochromene ring.
Uniqueness
The (9Z) configuration of (9Z)-4-METHYL-9-(PHENYLMETHYLIDENE)-2H,8H,9H-FURO[2,3-H]CHROMENE-2,8-DIONE imparts unique chemical properties and potential biological activities that distinguish it from other similar compounds. This configuration may influence its binding affinity to molecular targets and its overall stability.
Properties
Molecular Formula |
C19H12O4 |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
(9Z)-9-benzylidene-4-methylfuro[2,3-h]chromene-2,8-dione |
InChI |
InChI=1S/C19H12O4/c1-11-9-16(20)23-18-13(11)7-8-15-17(18)14(19(21)22-15)10-12-5-3-2-4-6-12/h2-10H,1H3/b14-10- |
InChI Key |
JQYQJGSOIGYJAS-UVTDQMKNSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2/C(=C/C4=CC=CC=C4)/C(=O)O3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=CC4=CC=CC=C4)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N,5-bis(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11523402.png)
![4-methoxy-N-{2-[4-(2-phenylpropan-2-yl)phenoxy]-5-(trifluoromethyl)phenyl}benzamide](/img/structure/B11523403.png)
![N-[(5Z)-5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11523404.png)
![3-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B11523410.png)
![N,N'-bis(2-methylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11523414.png)
![2-(Hexylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11523420.png)

![1-(2,4-dichlorobenzyl)-4-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-3-phenyl-1H-pyrazole](/img/structure/B11523440.png)
![ethyl (4Z)-4-[(3-ethoxy-4-propoxyphenyl)methylidene]-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11523447.png)

![1-[(8-Chloronaphthalen-1-yl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B11523458.png)
![dimethyl 5-({[4-chloro-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]sulfonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11523466.png)

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}decanamide](/img/structure/B11523490.png)
